molecular formula C20H20ClN3O4 B5679898 3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide

3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide

Cat. No. B5679898
M. Wt: 401.8 g/mol
InChI Key: BOHKHONXWZFWKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or heteroaromatic substrates. For instance, the preparation of complex benzamides or oxadiazoles can include steps like condensation, nitration, halogenation, and amidation. These processes are carefully designed to introduce specific functional groups in a controlled manner, preserving the integrity of sensitive groups through protective strategies when necessary (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed through techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). X-ray analysis provides insights into the crystal system, bond lengths, and angles, which can be compared with theoretical models obtained through density functional theory (DFT) calculations to validate the molecular structure (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives or oxadiazoles include electrophilic and nucleophilic substitutions, ring closures to form oxadiazoles, and reactions with amines to form amide bonds. These reactions are fundamental for modifying the chemical structure to achieve desired properties, such as increased solubility or enhanced biological activity (Sagar et al., 2018).

properties

IUPAC Name

3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-4-24(20(25)14-6-5-7-15(21)10-14)12-18-22-19(23-28-18)13-8-9-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKHONXWZFWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide

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